Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1000930-84-6
VCID: VC8403489
InChI: InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Molecular Formula: C12H8Cl2N2O3
Molecular Weight: 299.11 g/mol

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate

CAS No.: 1000930-84-6

Cat. No.: VC8403489

Molecular Formula: C12H8Cl2N2O3

Molecular Weight: 299.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate - 1000930-84-6

Specification

CAS No. 1000930-84-6
Molecular Formula C12H8Cl2N2O3
Molecular Weight 299.11 g/mol
IUPAC Name methyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate
Standard InChI InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-2-4-8(5-3-7)16-11(17)10(14)9(13)6-15-16/h2-6H,1H3
Standard InChI Key FYQYEPQRYXBONA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl

Introduction

Methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure includes a pyridazine ring substituted with chlorine atoms and a benzoate ester group, making it a potential candidate for pharmacological studies.

Synthesis Pathways

The synthesis of methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate typically involves:

  • Formation of the Pyridazine Core:

    • Starting with hydrazine derivatives reacting with dicarbonyl compounds under controlled conditions.

  • Chlorination:

    • Introduction of chlorine atoms at specific positions on the pyridazine ring using chlorinating agents like phosphorus oxychloride (POCl3POCl_3).

  • Esterification:

    • The benzoate moiety is introduced via esterification reactions involving methyl alcohol and benzoic acid derivatives.

These steps require precise temperature control and purification techniques to ensure high yield and purity.

Applications in Medicinal Chemistry

Pyridazinone derivatives, including methyl 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoate, have shown promise in various therapeutic areas:

  • Antihypertensive Agents:

    • Pyridazinones are explored for their vasodilatory effects by inhibiting phosphodiesterase enzymes.

  • Anti-inflammatory Properties:

    • The presence of electron-withdrawing groups enhances anti-inflammatory activity by modulating prostaglandin synthesis.

  • Anticancer Research:

    • Chlorinated pyridazines are being studied for their ability to inhibit tumor cell proliferation through apoptosis induction.

Biological Activity Studies

Preliminary studies on similar compounds suggest:

ActivityFindings
CytotoxicityEffective against certain cancer cell lines with IC50 values in the micromolar range
Enzyme InhibitionInhibits phosphodiesterase enzymes, improving cardiovascular outcomes
AntibacterialModerate activity against Gram-positive bacteria

Further in vitro and in vivo studies are required to confirm these activities for this specific compound.

Analytical Characterization

The compound can be characterized using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., ketone at ~1700 cm1^{-1}).

  • X-ray Crystallography:

    • Determines three-dimensional molecular geometry and intermolecular interactions.

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